![molecular formula C25H22IN3O3 B2495108 (2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide CAS No. 1322259-38-0](/img/structure/B2495108.png)

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

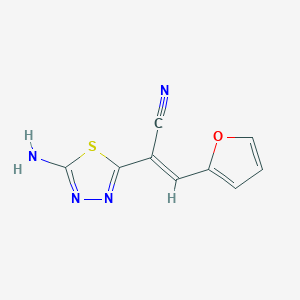

The synthesis of related compounds involves the reaction of pyridoxal hydrochloride with various N-arylcyanoacetamides to produce a series of 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides. These compounds exhibit significant antimicrobial activity, demonstrating their potential for therapeutic applications (Zhuravel et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds within this class features nearly planar configurations, stabilized by various intramolecular and intermolecular interactions. These include hydrogen bonds and π-π interactions, contributing to their stability and reactivity (Suresh et al., 2007).

Chemical Reactions and Properties

These compounds undergo reactions with aromatic amines to furnish a wide series of derivatives. The functionality of these compounds allows for diverse chemical transformations, making them valuable for synthetic chemistry applications (Zhuravel et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A significant application of compounds similar to the one is in the synthesis of antimicrobial agents. Zhuravel et al. (2005) prepared novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, demonstrating significant antibacterial and antifungal activities. These compounds displayed comparable or even better efficacy than standard drugs, with MIC values in the range of 12.5-25 micrograms/mL (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).

Convenient Synthesis of Substituted Pyridones

Zhuravel et al. (2005) also reported on the convenient synthesis of substituted 5-(Hydroxymethyl)-8-methyl-3-(4-phenylquinazolin-2-yl)-2H-pyrano[2,3-c]pyridin-2-ones, showcasing the versatility of these compounds in generating diverse molecular architectures through recyclization mechanisms. This work underscores the potential of such compounds in creating a broad range of biologically active molecules (Zhuravel, Kovalenko, Ivachtchenko, Chernykh, & Shinkarenko, 2005).

Novel Heterocyclic Compounds for Hypertensive Activity

Kumar and Mashelker (2007) synthesized novel heterocyclic compounds containing the 2-H-pyranopyridine-2-one moiety, aiming at better hypertensive activity. Their work illustrates the broad potential of this compound class in medicinal chemistry, particularly for cardiovascular diseases (Kumar & Mashelker, 2007).

Antihypertensive and Analgesic Properties

Further research into the medicinal potential of related compounds includes the study by Ukrainets et al. (2015), which focused on the methylation of the pyridine moiety to enhance analgesic properties. This modification led to increased biological activity, especially for para-substituted derivatives, highlighting the importance of structural modifications in drug design (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Potassium Channel Antagonists

Compounds within this class have also been explored as potassium channel antagonists. Finlay et al. (2008) designed a series of highly functionalized pyrano-[2,3b]-pyridines, with some showing sub-micromolar activity in blocking the I(Kur) channel. This application is crucial for developing new therapeutics for cardiac arrhythmias and other cardiovascular conditions (Finlay, Lloyd, Nyman, Conder, West, Levesque, Atwal, 2008).

Propiedades

IUPAC Name |

2-(4-ethylphenyl)imino-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22IN3O3/c1-3-16-4-8-20(9-5-16)29-25-22(24(31)28-19-10-6-18(26)7-11-19)12-21-17(14-30)13-27-15(2)23(21)32-25/h4-13,30H,3,14H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJNVFIEDCCQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=O)NC4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22IN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z)-2-[(4-ethylphenyl)imino]-5-(hydroxymethyl)-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,5-Dimethylpyrazol-3-yl)-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]methanone](/img/structure/B2495025.png)

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2495030.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)

![4-Methoxy-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}benzaldehyde](/img/structure/B2495047.png)